3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-
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Overview
Description
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- is an organic compound characterized by a cyclopentene ring fused with a phenyl group that is further substituted with a cycloheptatriene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentene ring, which can be achieved through the acid-catalyzed dehydration of cyclopentanediols . The phenyl group with the cycloheptatriene moiety can be introduced through a series of Friedel-Crafts alkylation reactions, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines, alcohols
Scientific Research Applications
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects . For example, it may inhibit enzyme activity or alter receptor signaling, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simpler analog with a cyclopentene ring but lacking the phenyl and cycloheptatriene moieties.
Cyclopentenone: Contains a cyclopentene ring with a ketone group, differing in functional groups and reactivity.
Cycloheptatriene: A compound with a seven-membered ring containing three double bonds, lacking the cyclopentene and phenyl groups.
Uniqueness
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- is unique due to its combination of a cyclopentene ring, phenyl group, and cycloheptatriene moiety.
Properties
CAS No. |
60582-52-7 |
---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-(4-cyclohepta-2,4,6-trien-1-ylphenyl)cyclopent-3-en-1-ol |
InChI |
InChI=1S/C18H18O/c19-18(13-5-6-14-18)17-11-9-16(10-12-17)15-7-3-1-2-4-8-15/h1-12,15,19H,13-14H2 |
InChI Key |
JZCVVZKZZAWJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(C2=CC=C(C=C2)C3C=CC=CC=C3)O |
Origin of Product |
United States |
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